![molecular formula C11H17N3 B2633919 2,5,8-Triazatricyclo[7.5.0.0,2,7]tetradeca-1(9),7-diene CAS No. 1341058-62-5](/img/structure/B2633919.png)
2,5,8-Triazatricyclo[7.5.0.0,2,7]tetradeca-1(9),7-diene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5,8-Triazatricyclo[7.5.0.0,2,7]tetradeca-1(9),7-diene is a complex organic compound characterized by its unique tricyclic structure. This compound is notable for its potential applications in various fields of scientific research, including chemistry, biology, and medicine. Its structure comprises three nitrogen atoms integrated into a tricyclic framework, which contributes to its distinctive chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5,8-Triazatricyclo[7.5.0.0,2,7]tetradeca-1(9),7-diene typically involves multi-step organic reactions. One common synthetic route starts with the cyclization of a suitable precursor containing nitrogen atoms. The reaction conditions often require the use of strong acids or bases to facilitate the cyclization process. For instance, a precursor such as a triamine can be cyclized using a dehydrating agent like phosphorus oxychloride under reflux conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The use of automated systems for monitoring temperature, pressure, and reactant concentrations is crucial to optimize the production process. Additionally, purification steps such as recrystallization or chromatography are employed to isolate the desired compound from by-products.
Chemical Reactions Analysis
Types of Reactions
2,5,8-Triazatricyclo[7.5.0.0,2,7]tetradeca-1(9),7-diene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced analogs.
Substitution: The nitrogen atoms in the compound can participate in nucleophilic substitution reactions, where nucleophiles replace hydrogen atoms or other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives. Substitution reactions typically result in the formation of substituted triazatricyclo compounds.
Scientific Research Applications
2,5,8-Triazatricyclo[7.5.0.0,2,7]tetradeca-1(9),7-diene has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to develop new therapeutic agents.
Medicine: Due to its potential biological activity, it is explored as a lead compound in drug discovery and development.
Industry: The compound’s unique properties make it useful in the development of new materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2,5,8-Triazatricyclo[7.5.0.0,2,7]tetradeca-1(9),7-diene involves its interaction with molecular targets such as enzymes or receptors. The nitrogen atoms in the compound can form hydrogen bonds or coordinate with metal ions, influencing the activity of biological molecules. This interaction can modulate biochemical pathways, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
2,5,8-Triazatricyclo[7.5.0.0,2,7]tetradeca-1(9),7-diene: The parent compound with a unique tricyclic structure.
3-Chloro-8-thia-4,6-diazatricyclo[7.5.0.0,2,7]tetradeca-1(9),2(7),3,5-tetraene: A similar compound with a chlorine and sulfur atom, which alters its chemical properties and reactivity.
Uniqueness
This compound is unique due to its specific arrangement of nitrogen atoms within the tricyclic framework. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications. Its ability to undergo diverse chemical reactions and interact with biological targets sets it apart from other similar compounds.
Properties
IUPAC Name |
2,5,8-triazatricyclo[7.5.0.02,7]tetradeca-1(9),7-diene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3/c1-2-4-9-10(5-3-1)14-7-6-12-8-11(14)13-9/h12H,1-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZGUWSYYAYWJTA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(CC1)N3CCNCC3=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1341058-62-5 |
Source


|
| Record name | 2,5,8-triazatricyclo[7.5.0.0,2,7]tetradeca-1(9),7-diene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

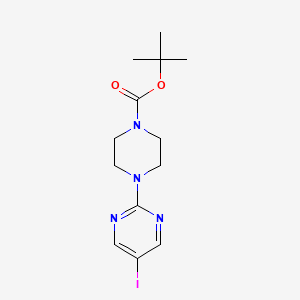
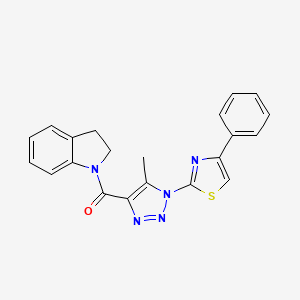

![(2Z)-2-[3-ethoxy-4-(naphthalen-1-ylmethoxy)benzylidene]hydrazinecarboximidamide](/img/structure/B2633844.png)
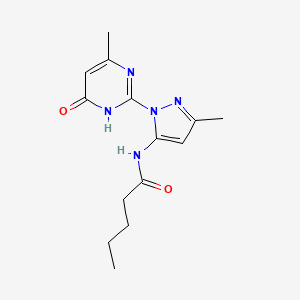
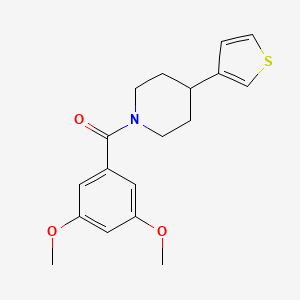
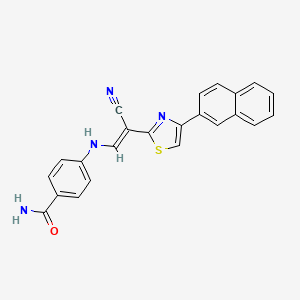
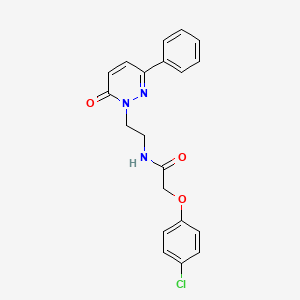
![N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-3-methoxybenzamide](/img/structure/B2633851.png)
![N-(1-cyanocyclohexyl)-2-{2-[(1H-1,2,4-triazol-1-yl)methyl]piperidin-1-yl}propanamide](/img/structure/B2633852.png)
![N-[1-(2-Methylphenoxy)propan-2-yl]prop-2-enamide](/img/structure/B2633853.png)
![Tert-butyl N-[1-(methylsulfonimidoyl)propan-2-yl]carbamate](/img/structure/B2633854.png)
![3-[4-(5-Fluoropyrimidin-4-yl)piperazin-1-yl]-6-(trifluoromethyl)pyridazine](/img/structure/B2633858.png)
